4-Methyl-2-pyrazolin-5-one

Catalog No.
S704990
CAS No.
13315-23-6
M.F
C4H6N2O
M. Wt
98.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-pyrazolin-5-one

CAS Number

13315-23-6

Product Name

4-Methyl-2-pyrazolin-5-one

IUPAC Name

4-methyl-1,4-dihydropyrazol-5-one

Molecular Formula

C4H6N2O

Molecular Weight

98.1 g/mol

InChI

InChI=1S/C4H6N2O/c1-3-2-5-6-4(3)7/h2-3H,1H3,(H,6,7)

InChI Key

GWYFIIHULJCWMO-UHFFFAOYSA-N

SMILES

CC1C=NNC1=O

Canonical SMILES

CC1C=NNC1=O

4-Methyl-2-pyrazolin-5-one is an organic compound belonging to the pyrazolone family, characterized by its five-membered ring structure containing two adjacent nitrogen atoms. Its chemical formula is C4H6N2O, and it is recognized for its unique reactivity and diverse applications in various fields, including pharmaceuticals and dye synthesis. The compound appears as a white to pale yellow crystalline solid, and it is soluble in polar solvents like water and ethanol .

Currently, there is no documented research on the specific mechanism of action of 4-methyl-2-pyrazolin-5-one in biological systems.

As with most chemicals, it's advisable to handle 4-methyl-2-pyrazolin-5-one with caution due to lack of comprehensive safety data. Specific information on its toxicity, flammability, and reactivity is not available in scientific literature. Always consult a safety data sheet (SDS) if handling this compound and wear appropriate personal protective equipment (PPE).

Limitations and Future Research

Research on 4-methyl-2-pyrazolin-5-one is in its early stages. More detailed investigations are needed to fully understand its:

  • Synthesis: Development of efficient and scalable synthetic methods.
  • Reactivity: Exploration of its chemical reactions and potential applications.
  • Physical and chemical properties: Experimental determination of melting point, boiling point, solubility, etc.
  • Safety: Evaluation of potential hazards and establishment of safe handling procedures.
  • Organic synthesis

    The presence of the pyrazolin-5-one ring system makes 4-Methyl-2-pyrazolin-5-one a potential building block for the synthesis of more complex heterocyclic compounds. Heterocyclic compounds are organic molecules with ring structures containing atoms other than carbon, and they are found in many biologically active molecules . Research into the reactivity of 4-Methyl-2-pyrazolin-5-one and its ability to participate in different synthetic reactions could be valuable.

  • Medicinal chemistry

  • Proteomics research

    Some suppliers offer 4-Methyl-2-pyrazolin-5-one as a specialty product for proteomics research . Proteomics is the study of proteins, and the specific application of 4-Methyl-2-pyrazolin-5-one in this field is not fully elucidated in currently available scientific literature. More research is needed to understand its potential role in proteomic techniques.

  • Formation of Hydrazones: It can react with aldehydes and ketones to form hydrazones, which are important intermediates in organic synthesis.
  • Oxidation Reactions: The compound reacts with hydrogen peroxide, leading to the formation of various oxidized products. This reaction highlights its potential as a reagent in oxidative transformations .
  • Condensation Reactions: 4-Methyl-2-pyrazolin-5-one can participate in condensation reactions with amines, yielding substituted pyrazolines that have enhanced biological activities.

The biological activity of 4-Methyl-2-pyrazolin-5-one has been explored in various studies, revealing its potential as:

  • Antimicrobial Agent: Its derivatives have shown significant antimicrobial properties against bacteria like Staphylococcus aureus and Escherichia coli, indicating its utility in developing new antibiotics .
  • Antioxidant Properties: The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
  • Anti-inflammatory Effects: Some studies suggest that derivatives of 4-Methyl-2-pyrazolin-5-one can reduce inflammation, making them candidates for treating inflammatory conditions .

Several methods have been developed for synthesizing 4-Methyl-2-pyrazolin-5-one:

  • Conventional Heating: Traditional methods involve heating hydrazine derivatives with appropriate carbonyl compounds under acidic conditions.
  • Microwave Irradiation: Recent advancements include the use of microwave irradiation to enhance reaction rates and yields during synthesis, making the process more efficient .
  • Reflux Techniques: Synthesis via refluxing hydrazine with substituted acetyl compounds has also been reported, yielding good yields of the target compound.

4-Methyl-2-pyrazolin-5-one finds applications in several areas:

  • Dye Industry: It is utilized in the synthesis of azo dyes for dyeing polyester fabrics, showcasing its relevance in textile chemistry.
  • Pharmaceutical Development: Its derivatives are being investigated for their potential as therapeutic agents due to their biological activities.
  • Analytical Chemistry: The compound serves as a reagent for derivatizing sugars and other compounds for analytical purposes, particularly in chromatography .

Interaction studies involving 4-Methyl-2-pyrazolin-5-one have focused on its reactivity with various biological molecules. These studies aim to elucidate:

  • Binding Affinity: Understanding how the compound interacts with enzymes or receptors can provide insights into its mechanism of action.
  • Toxicity Assessments: Evaluating the cytotoxic effects of its derivatives on different cell lines helps determine their safety profiles for potential therapeutic use .

Several compounds share structural similarities with 4-Methyl-2-pyrazolin-5-one. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
3-Methyl-2-pyrazolin-5-oneC4H6N2OExhibits different biological activities; studied extensively for antimicrobial properties .
1-Phenyl-3-methyl-5-pyrazoloneC10H10N2OKnown for its use as a reagent in carbohydrate analysis; not typically used as a drug .
4-AminoantipyrineC11H12N4ONotable for its analgesic properties; used primarily in pain relief applications.

The distinct reactivity patterns and biological activities of 4-Methyl-2-pyrazolin-5-one set it apart from these similar compounds, making it a subject of interest for further research and application development.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13315-23-6

Dates

Modify: 2023-08-15

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